molecular formula C9H11NO3 B14400827 Methyl 3-hydroxy-5-(methylamino)benzoate CAS No. 89610-99-1

Methyl 3-hydroxy-5-(methylamino)benzoate

Cat. No.: B14400827
CAS No.: 89610-99-1
M. Wt: 181.19 g/mol
InChI Key: PXKDKRMXHVKOAF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(methylamino)benzoate is a benzoic acid derivative characterized by a hydroxy group at position 3, a methylamino group (-NHCH₃) at position 5, and a methyl ester at the carboxyl position.

Properties

CAS No.

89610-99-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-(methylamino)benzoate

InChI

InChI=1S/C9H11NO3/c1-10-7-3-6(9(12)13-2)4-8(11)5-7/h3-5,10-11H,1-2H3

InChI Key

PXKDKRMXHVKOAF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(methylamino)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Methylation: The amino group is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(methylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 3-hydroxy-5-(methylamino)benzaldehyde.

    Reduction: Formation of 3-hydroxy-5-(methylamino)benzyl alcohol.

    Substitution: Formation of 3-hydroxy-5-(azido)benzoate.

Scientific Research Applications

Methyl 3-hydroxy-5-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-5-(methylamino)benzoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Functional Group Variations in Benzoate Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS No. Key Properties/Applications
Methyl 3-hydroxy-5-(methylamino)benzoate 3-OH, 5-NHCH₃, COOCH₃ C₉H₁₁NO₄ 197.19 Not provided Precursor for bioactive heterocycles
Methyl 3-amino-5-hydroxybenzoate 3-NH₂, 5-OH, COOCH₃ C₈H₉NO₄ 183.16 5121-34-6 Higher basicity due to -NH₂ vs. -NHCH₃
Methyl 3-hydroxy-5-methoxybenzoate 3-OH, 5-OCH₃, COOCH₃ C₉H₁₀O₅ 198.17 2150-37-0 Electron-donating -OCH₃ enhances stability
Ethyl 3-hydroxy-5-methylbenzoate 3-OH, 5-CH₃, COOCH₂CH₃ C₁₀H₁₂O₃ 180.20 1126430-75-8 Longer ester chain increases lipophilicity
Methyl 3-hydroxy-5-(benzyloxy)benzoate 3-OH, 5-OBn, COOCH₃ C₁₅H₁₄O₅ 274.27 MFCD06655985 Bulky -OBn group reduces solubility
Methyl 3-hydroxy-5-(tetramethyl-dioxaborolan-2-yl)benzoate 3-OH, 5-boronate, COOCH₃ C₁₄H₁₉BO₅ 278.12 1004294-79-4 Boronate enables Suzuki coupling reactions

Physicochemical Properties

  • Solubility: The hydroxy and methylamino groups enhance water solubility compared to methyl or benzyloxy substituents (). However, ethyl esters () exhibit higher lipophilicity, favoring membrane permeability .
  • Crystallinity: Methyl 3-amino-4-butanamido-5-methyl-benzoate () demonstrates how amide substituents improve crystallinity, whereas the target compound’s methylamino group may reduce it due to conformational flexibility .

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